REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15](O)=[O:16])=[CH:12][C:11]=2[CH:18]=1)#[N:6]>>[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15]([Cl:3])=[O:16])=[CH:12][C:11]=2[CH:18]=1)#[N:6]
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Name
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Quantity
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8 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(#N)C=1C=CC2=C(C=C(O2)C(=O)O)C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 30 minutes
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Duration
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30 min
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Type
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DISTILLATION
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Details
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Thionyl chloride was distilled away under reduced pressure and toluene (3 ml)
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Type
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ADDITION
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Details
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was added which
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Type
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DISTILLATION
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Details
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was again distilled away under reduced pressure
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Name
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Type
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product
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Smiles
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C(#N)C=1C=CC2=C(C=C(O2)C(=O)Cl)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |